5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes bromine, chlorine, and ethoxy functional groups
Preparation Methods
The synthesis of 5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps. One common method includes the reaction of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating under reflux . Industrial production methods would likely involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine and ethoxy groups allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogens like bromine and chlorine.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and can be utilized in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong bonds with target molecules, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar compounds include:
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds share similar functional groups and have been studied for their antibacterial properties.
3-bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: This compound has a similar structure and is used in various chemical applications.
The uniqueness of 5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16BrClN2O5 |
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Molecular Weight |
479.7 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16BrClN2O5/c1-2-28-16-9-12(7-14-18(25)23-20(27)24-19(14)26)8-15(21)17(16)29-10-11-3-5-13(22)6-4-11/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
HFICYOGTGWURLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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